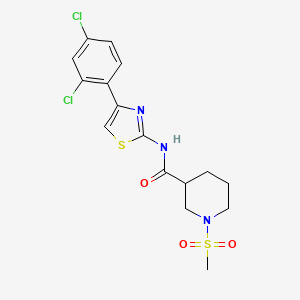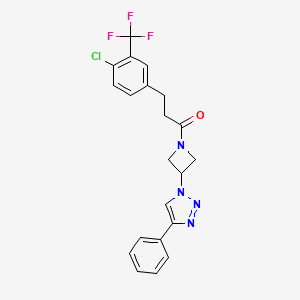
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic compound with a complex molecular structure. This compound is notable for its unique combination of functional groups, including a chloro-trifluoromethyl phenyl ring, a phenyl-triazole ring, and an azetidinyl-propanone framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Formation of Azetidinyl-Phenyl Intermediate
React 3-bromo-1-phenyl-propan-1-one with sodium azide in DMF under nitrogen atmosphere to form 3-(1-phenylazetidin-1-yl)-1-bromopropane.
Step 2: Formation of Triazole Intermediate
React the azetidinyl-phenyl intermediate with phenylacetylene and copper(I) iodide in the presence of an amine base to form the triazole ring via a click chemistry reaction.
Step 3: Final Coupling Reaction
Couple the triazole intermediate with 4-chloro-3-(trifluoromethyl)benzyl chloride in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Typically involves batch synthesis in a controlled environment, utilizing high-purity reagents and precise reaction conditions to ensure the quality and yield of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the azetidinyl ring, leading to the formation of oxo-derivatives.
Reduction: It can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: Halogen substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Azetidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Iodinated or brominated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Study of stereochemical effects in complex organic synthesis.
Biology
Investigated for its potential as a biochemical probe due to its multifaceted functional groups.
Studied for interactions with various biological macromolecules.
Medicine
Potential lead compound for developing new pharmaceuticals targeting central nervous system disorders due to its unique structural features.
Industry
Utilized in the synthesis of specialty chemicals.
Employed in research laboratories for developing new synthetic methodologies.
Mecanismo De Acción
Molecular Targets and Pathways
The compound exerts its effects through multiple pathways due to its diverse functional groups.
Potential interactions with enzyme active sites, modifying biological activity through competitive inhibition or allosteric modulation.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-chlorophenyl)-1-(3-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-methyl-1H-1,2,3-triazol-1-yl)propan-1-one: Substituting the phenyl ring with a methyl group in the triazole moiety changes steric and electronic properties.
Uniqueness
That wraps it up—a deep dive into the world of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one. Curious to learn more about any particular section?
Propiedades
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O/c22-18-8-6-14(10-17(18)21(23,24)25)7-9-20(30)28-11-16(12-28)29-13-19(26-27-29)15-4-2-1-3-5-15/h1-6,8,10,13,16H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTLUIDMNUSJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2678512.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)
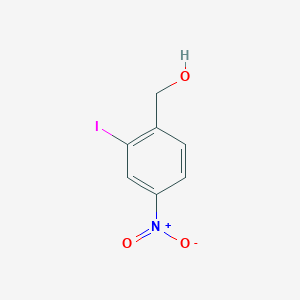
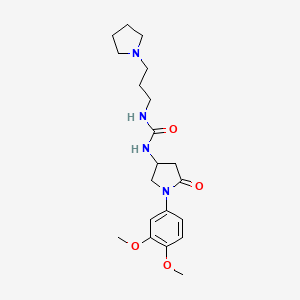
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2678518.png)
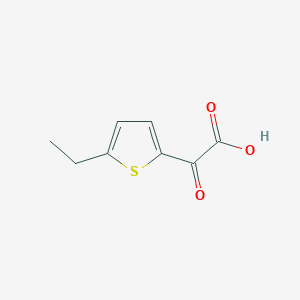
![N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B2678520.png)
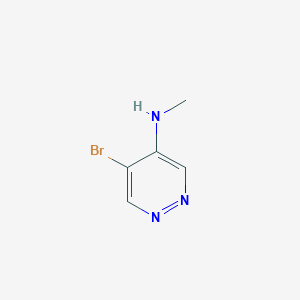
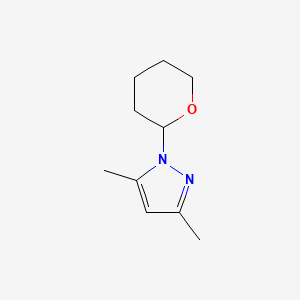
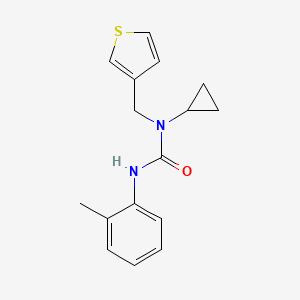
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide](/img/structure/B2678525.png)
![3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2678527.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)
